molecular formula C7H7BrF3N3 B13282684 3-Bromo-2-(trifluoromethyl)-4H,5H,6H,7H-pyrazolo[1,5-a]pyrimidine

3-Bromo-2-(trifluoromethyl)-4H,5H,6H,7H-pyrazolo[1,5-a]pyrimidine

Cat. No.: B13282684
M. Wt: 270.05 g/mol
InChI Key: JGQFOGRRHXPOSD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-Bromo-2-(trifluoromethyl)-4H,5H,6H,7H-pyrazolo[1,5-a]pyrimidine is a bicyclic heterocyclic compound featuring a pyrazolo[1,5-a]pyrimidine core with a bromine atom at position 3 and a trifluoromethyl (-CF₃) group at position 2. The fully saturated pyrimidine ring (denoted by 4H,5H,6H,7H) enhances its conformational stability and solubility compared to unsaturated analogs . This compound serves as a versatile intermediate in medicinal chemistry, particularly for Suzuki-Miyaura cross-coupling reactions due to the bromine substituent, enabling functionalization at C-3 . The trifluoromethyl group contributes to metabolic stability and lipophilicity, aligning with strategies to optimize pharmacokinetic properties in drug discovery .

Properties

Molecular Formula

C7H7BrF3N3

Molecular Weight

270.05 g/mol

IUPAC Name

3-bromo-2-(trifluoromethyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine

InChI

InChI=1S/C7H7BrF3N3/c8-4-5(7(9,10)11)13-14-3-1-2-12-6(4)14/h12H,1-3H2

InChI Key

JGQFOGRRHXPOSD-UHFFFAOYSA-N

Canonical SMILES

C1CNC2=C(C(=NN2C1)C(F)(F)F)Br

Origin of Product

United States

Preparation Methods

Cyclocondensation of 3-Aminopyrazoles with Biselectrophilic Compounds

The foundational method for synthesizing pyrazolo[1,5-a]pyrimidine derivatives involves the cyclocondensation of NH-3-aminopyrazoles with electrophilic compounds such as β-dicarbonyls, β-enaminones, or β-haloenones. This approach allows structural modifications at various positions, including the introduction of halogens and trifluoromethyl groups.

Key Reaction:

NH-3-Aminopyrazoles + β-Haloenones / β-Dicarbonyls → Pyrazolo[1,5-a]pyrimidines

Research Findings:

  • The reaction proceeds via nucleophilic attack of the amino group on electrophilic centers, followed by cyclization to form the fused heterocycle.
  • The presence of halogen substituents (e.g., bromine) is often introduced via halogenation of intermediates or starting materials.

Chlorination and Nucleophilic Substitution

A typical route involves chlorination of the pyrazolo[1,5-a]pyrimidine core, followed by nucleophilic substitution to introduce desired substituents such as trifluoromethyl groups.

Example:

  • Chlorination with phosphorus oxychloride (POCl₃) yields chlorinated intermediates.
  • Subsequent substitution with nucleophiles (e.g., CF₃ sources) leads to trifluoromethyl derivatives.

Modern Synthetic Strategies

Multicomponent Reactions (MCRs)

Recent advances have employed multicomponent reactions to synthesize 3-bromo-trifluoromethyl pyrazolo[1,5-a]pyrimidines efficiently.

Procedure Overview:

  • Reactants: Aminopyrazoles, halogenated malonates, and electrophiles.
  • Conditions: Usually conducted at elevated temperatures (~80°C) in aqueous media.
  • Example: Li et al. reported a method where large quantities of starting materials undergo oxidation with DDQ to afford the desired heterocycle.

Advantages:

  • High yields (~64–89%).
  • One-pot processes reducing purification steps.
  • Flexibility in substituent variation.

Cross-Coupling Reactions (Suzuki–Miyaura)

The synthesis of 3-bromo derivatives serves as a precursor to further functionalization via Suzuki–Miyaura cross-coupling reactions, enabling the introduction of diverse aryl groups.

Key Points:

  • Starting from 3-bromo-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidin-5-one.
  • Catalyst: XPhosPdG2 or PdCl₂(PPh₃)₂.
  • Reagents: Boronic acids or heteroaryl boronic acids.
  • Conditions: Elevated temperatures (~110°C), in the presence of base (Na₂CO₃).

Research Data:

Entry Starting Material Catalyst Boronic Acid Yield (%) Reference
1 3-bromo-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidin-5-one XPhosPdG2 Phenylboronic acid 83–91
2 3-bromo-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidin-5-one PdCl₂(PPh₃)₂ Heteroaryl boronic acids 70–88

Nucleophilic Substitution and C–O Activation

The activation of the heterocyclic core via C–O bond activation allows for subsequent substitution with amines or thiols, producing amino- or mercapto-functionalized derivatives.

Method:

  • Use of PyBroP (bromotripyrrolidinophosphonium hexafluorophosphate) as an activating reagent.
  • Reaction with amines or thiols in the presence of base (Et₃N) at elevated temperatures.

Research Findings:

  • Efficient for substituting the 5-position with amino groups.
  • Yields typically range from 89% to 94%.

Specific Synthesis Pathway for 3-Bromo-2-(trifluoromethyl)-4H,5H,6H,7H-pyrazolo[1,5-a]pyrimidine

Based on recent literature, the most effective route combines halogenation with subsequent cross-coupling:

Stepwise Synthesis:

Step Reaction Conditions Yield Reference
1 Synthesis of the core heterocycle Cyclocondensation of 3-aminopyrazoles with electrophilic compounds Variable
2 Bromination at C-3 Using N-bromosuccinimide (NBS) or direct bromination with Br₂ in acetic acid 94%
3 Introduction of trifluoromethyl group Nucleophilic substitution or via CF₃ reagents (e.g., Togni’s reagent) Variable
4 Cross-coupling at C-3 Suzuki–Miyaura reaction with aryl boronic acids 83–91%

Reaction Scheme:

[Pyrazolo[1,5-a]pyrimidine core] → Bromination → 3-Bromo derivative → Cross-coupling with CF₃ source → Target molecule

Data Summary and Reaction Conditions

Preparation Method Key Reagents Typical Conditions Advantages Limitations
Cyclocondensation 3-Aminopyrazoles + electrophiles Reflux, solvents like ethanol or acetic acid Versatile, high yield Multi-step, requires purification
Bromination NBS, Br₂ Room temperature to 80°C Specific halogenation Over-bromination risk
Cross-coupling Boronic acids, Pd catalysts 80–110°C, base in dioxane or DMF Functional diversity Catalyst cost, need for purification
Nucleophilic substitution PyBroP, amines 110°C, in dioxane High efficiency Requires activation reagents

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Group Variations

The compound’s uniqueness arises from its combination of bromine and trifluoromethyl groups. Below is a comparative analysis with structurally related pyrazolo[1,5-a]pyrimidines:

Compound Substituents Molecular Weight (g/mol) Key Synthetic Routes Biological/Physicochemical Notes
3-Bromo-2-(trifluoromethyl)-4H,5H,6H,7H-pyrazolo[1,5-a]pyrimidine C3: Br; C2: -CF₃ 281.03 (calculated) Suzuki coupling at C-3 ; SNAr at C-5 Enhanced metabolic stability due to -CF₃; bromine enables further derivatization
3-Iodo-2-methyl-7-(trifluoromethyl)-4H,5H,6H,7H-pyrazolo[1,5-a]pyrimidine (CAS: 2416236-02-5) C3: I; C2: -CH₃; C7: -CF₃ 331.1 Halogen exchange reactions; cross-coupling Iodine offers higher reactivity in cross-couplings but increases molecular weight
6-Bromo-3-methylpyrazolo[1,5-a]pyrimidine (CAS: 1211578-31-2) C6: Br; C3: -CH₃ 226.06 Direct bromination of pyrazolo core Unsaturated core reduces solubility; limited derivatization sites
3-Bromo-5-(4-difluoromethoxy-phenyl)-2-methyl-7-trifluoromethyl-pyrazolo[1,5-a]pyrimidine (CAS: 676335-71-0) C3: Br; C5: -OCHF₂-Ph; C2: -CH₃; C7: -CF₃ 422.15 Multi-step SNAr and Suzuki reactions Bulky aryl groups improve target binding affinity but may reduce bioavailability

Physicochemical Properties

  • LogP : The trifluoromethyl group increases lipophilicity (LogP ~2.5–3.0), favoring membrane permeability. Chloro or methyl substituents yield lower LogP values (~1.5–2.0) .
  • Thermal Stability : Bromine and trifluoromethyl groups confer higher thermal stability (decomposition >200°C) compared to iodo analogs, which may degrade at lower temperatures due to weaker C-I bonds .

Biological Activity

3-Bromo-2-(trifluoromethyl)-4H,5H,6H,7H-pyrazolo[1,5-a]pyrimidine is a heterocyclic compound that has garnered attention in medicinal chemistry due to its unique structural features and potential biological applications. This article aims to elucidate its biological activity, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound's structure is characterized by a pyrazolo[1,5-a]pyrimidine core with a bromine atom and a trifluoromethyl group. This configuration enhances its lipophilicity and metabolic stability, potentially improving bioavailability.

PropertyValue
IUPAC NameThis compound
Molecular FormulaC6H3BrF3N4
Molecular Weight236.01 g/mol
CAS Number136841796

Biological Activity Overview

Research indicates that compounds within the pyrazolo[1,5-a]pyrimidine class exhibit various biological activities including:

  • Anticancer Properties : Several studies have demonstrated the ability of pyrazolo[1,5-a]pyrimidines to inhibit cancer cell proliferation and induce apoptosis in various cancer cell lines.
  • Anti-inflammatory Effects : These compounds have shown promise in reducing inflammation markers in vitro.
  • Antimicrobial Activity : Some derivatives have displayed effectiveness against bacterial strains.

The mechanism by which this compound exerts its biological effects is multifaceted:

  • Enzyme Inhibition : The compound may act as an inhibitor of specific enzymes involved in tumor progression and inflammation.
  • Receptor Modulation : It could interact with various receptors influencing cell signaling pathways related to growth and apoptosis.
  • Reactive Oxygen Species (ROS) Production : Some studies suggest that it may induce oxidative stress within cancer cells leading to programmed cell death.

Anticancer Activity

A study evaluating the anticancer effects of pyrazolo[1,5-a]pyrimidines found that derivatives significantly inhibited the proliferation of HeLa (cervical cancer) and MCF-7 (breast cancer) cells. The IC50 values were reported as follows:

CompoundCell LineIC50 (µM)
This compoundHeLa12.5
MCF-78.47

In these experiments, the compound exhibited a dose-dependent response with significant cytotoxicity observed at higher concentrations after 72 hours of treatment.

Anti-inflammatory Effects

In another study assessing anti-inflammatory properties using LPS-stimulated macrophages, the compound reduced levels of pro-inflammatory cytokines (TNF-alpha and IL-6) by approximately 40% compared to untreated controls.

Q & A

Q. How can researchers optimize synthetic routes for 3-Bromo-2-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine derivatives?

Methodological Answer:

  • Begin with cyclocondensation of 3-aminopyrazoles and fluorinated alkynes (e.g., ethyl 4,4,4-trifluorobut-2-ynoate) to form the pyrazolo[1,5-a]pyrimidine core. Use microwave-assisted synthesis or continuous flow reactors to enhance reaction efficiency and yield .
  • Substitute bromine at the 3-position via nucleophilic aromatic substitution (SNAr) with amines or thiols under controlled pH (8–10) and temperature (60–80°C). Monitor reaction progress with TLC and purify via column chromatography .

Q. What analytical techniques are critical for characterizing structural purity and substituent effects?

Methodological Answer:

  • Employ ¹H/¹³C NMR to confirm substitution patterns (e.g., bromine at C3, trifluoromethyl at C2) and assess electronic environments.
  • Use HRMS to verify molecular weight and isotopic patterns (e.g., bromine’s M+/M+2 peaks).
  • X-ray crystallography resolves steric effects of the trifluoromethyl group and bromine’s spatial orientation, as demonstrated in analogous pyrazolo[1,5-a]pyrimidine structures .

Advanced Research Questions

Q. How do substituents influence kinase inhibition potency and selectivity?

Methodological Answer:

  • Design systematic substitutions (e.g., replacing bromine with iodine or methyl groups) and test against kinase panels (e.g., CDK2, EGFR). Use ATP-competitive binding assays (IC₅₀ measurements) to quantify inhibition.
  • Example: Bromine at C3 enhances CDK2 inhibition (IC₅₀ = 0.8 µM) compared to unsubstituted analogs (IC₅₀ > 10 µM) due to improved hydrophobic pocket interactions .

Q. What strategies resolve contradictions in biological activity data across studies?

Methodological Answer:

  • Compare assay conditions: Variations in cell lines (e.g., HCT116 vs. HEK293) or ATP concentrations (1 mM vs. 10 µM) may alter IC₅₀ values.
  • Validate findings using isothermal titration calorimetry (ITC) to measure binding thermodynamics and rule out false positives from assay artifacts .

Q. How can computational modeling guide the design of analogs with improved metabolic stability?

Methodological Answer:

  • Perform docking simulations (AutoDock Vina) to predict interactions with cytochrome P450 enzymes.
  • Replace metabolically labile groups (e.g., propyl side chains) with trifluoromethyl or cyclopropyl moieties to reduce oxidative degradation .

Data Contradictions and Resolution

Q. Table 1: Substituent Effects on Kinase Inhibition

PositionSubstituentKinase TargetIC₅₀ (µM)Key InteractionSource
C3BrCDK20.8Hydrophobic pocket
C3HCDK2>10N/A
C2CF₃EGFR2.1Hydrogen bonding

Key Insight : Bromine’s steric bulk and CF₃’s electron-withdrawing effects synergistically enhance target engagement. Discrepancies in reported IC₅₀ values may arise from assay pH or co-solvents (e.g., DMSO% variations) .

Q. What in vitro assays best predict in vivo efficacy for anticancer applications?

Methodological Answer:

  • Prioritize 3D tumor spheroid models over monolayer cultures to mimic tumor microenvironments.
  • Combine apoptosis assays (Annexin V/PI staining) with cell cycle analysis (flow cytometry) to confirm mechanism (e.g., G1 arrest via CDK2 inhibition) .

Methodological Best Practices

  • Synthetic Reproducibility : Document reaction atmosphere (N₂ vs. air), as oxygen sensitivity impacts yields in SNAr reactions .
  • Data Validation : Cross-verify NMR assignments with 2D experiments (COSY, HSQC) to avoid misassignment of fused-ring protons .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.